2,3-Dibromooctane

Descripción

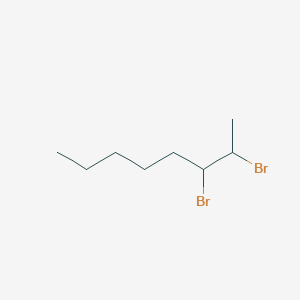

2,3-Dibromooctane (C₈H₁₆Br₂) is a dihaloalkane with bromine atoms at the second and third carbon positions of an octane chain. Its structural specificity—adjacent bromine atoms on a medium-length carbon chain—imparts unique reactivity and physical properties. This suggests a similar route for this compound using oct-2-ene.

Key properties influenced by its structure:

- Reactivity: Adjacent bromines favor elimination reactions (e.g., dehydrohalogenation to form alkenes) over substitution.

- Physical State: Likely a liquid at room temperature, with moderate volatility compared to shorter-chain analogs.

Propiedades

Número CAS |

62161-29-9 |

|---|---|

Fórmula molecular |

C8H16Br2 |

Peso molecular |

272.02 g/mol |

Nombre IUPAC |

2,3-dibromooctane |

InChI |

InChI=1S/C8H16Br2/c1-3-4-5-6-8(10)7(2)9/h7-8H,3-6H2,1-2H3 |

Clave InChI |

FZFOBUHZFCJFER-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(C(C)Br)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Dibromooctane can be synthesized through the bromination of 2-octene. The reaction involves the addition of bromine (Br2) to the double bond of 2-octene, resulting in the formation of this compound. The reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the electron-rich double bond, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of bromine to a stream of 2-octene in a reactor, with careful control of temperature and reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dibromooctane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of 2,3-dihydroxyoctane.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-octene.

Reduction Reactions: The compound can be reduced to 2,3-dioctane using reducing agents such as zinc in acetic acid.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-).

Bases: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt).

Reducing Agents: Zinc (Zn), lithium aluminum hydride (LiAlH4).

Major Products

2,3-Dihydroxyoctane: Formed through nucleophilic substitution.

2-Octene: Formed through elimination reactions.

2,3-Dioctane: Formed through reduction reactions.

Aplicaciones Científicas De Investigación

2,3-Dibromooctane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.

Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,3-dibromooctane in chemical reactions involves the formation of reactive intermediates such as bromonium ions and carbocations. These intermediates facilitate various transformations, including substitution, elimination, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Comparative Data Tables

Table 1: Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.